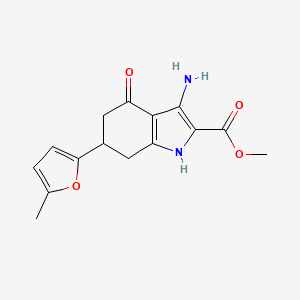

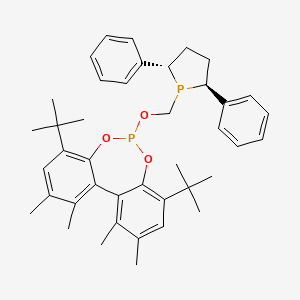

![molecular formula C8H16N2O B1456905 9-オキサ-1,4-ジアザスピロ[5.5]ウンデカン CAS No. 303802-17-7](/img/structure/B1456905.png)

9-オキサ-1,4-ジアザスピロ[5.5]ウンデカン

概要

説明

“9-Oxa-1,4-diazaspiro[5.5]undecane” is a chemical compound with the IUPAC name “tert-butyl 1-oxa-4,9-diazaspiro [5.5]undecane-4-carboxylate”. It has a molecular weight of 256.35 .

Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . A versatile synthetic approach was used to explore the different positions of the central scaffold .Molecular Structure Analysis

The molecular structure of “9-Oxa-1,4-diazaspiro[5.5]undecane” is represented by the formula C13H24N2O3 .Chemical Reactions Analysis

The chemical reactions involving “9-Oxa-1,4-diazaspiro[5.5]undecane” have been studied. For instance, the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles have been reported .Physical And Chemical Properties Analysis

“9-Oxa-1,4-diazaspiro[5.5]undecane” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .作用機序

Target of Action

The primary targets of 9-Oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR) . These receptors play crucial roles in pain perception and analgesia .

Mode of Action

9-Oxa-1,4-diazaspiro[5.5]undecane acts as a dual ligand , exhibiting agonistic activity at the mu-opioid receptor and antagonistic activity at the sigma-1 receptor . This means it activates the mu-opioid receptor, leading to analgesic effects, while blocking the sigma-1 receptor, which can modulate pain perception .

Biochemical Pathways

The exact biochemical pathways affected by 9-Oxa-1,4-diazaspiro[5It is known that activation of the mu-opioid receptor can inhibit the release of pain neurotransmitters, while blocking the sigma-1 receptor can modulate the activity of other ion channels and receptors involved in pain signaling .

Pharmacokinetics

The pharmacokinetic properties of 9-Oxa-1,4-diazaspiro[5Its dual action at the mu-opioid and sigma-1 receptors suggests it may have a complex pharmacokinetic profile .

Result of Action

The dual action of 9-Oxa-1,4-diazaspiro[5.5]undecane at the mu-opioid and sigma-1 receptors results in potent analgesic activity. In animal models, it has been shown to produce analgesia comparable to that of oxycodone, a strong opioid analgesic .

実験室実験の利点と制限

The advantages of using 9-Oxa-1,4-diaza9-Oxa-1,4-diazaspiro[5.5]undecane[5.5]undecane in lab experiments include its unique 9-Oxa-1,4-diazaspiro[5.5]undecanecyclic structure, which can lead to the synthesis of novel organic compounds and the potential for its use as a chiral ligand in asymmetric catalysis. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

将来の方向性

There are several future directions for research on 9-Oxa-1,4-diaza9-Oxa-1,4-diazaspiro[5.5]undecane[5.5]undecane. These include investigating its potential as a therapeutic agent for bacterial and fungal infections, cancer, and other diseases. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis methods for higher yields and purity. Additionally, this compound could be further explored for its potential as a building block in the synthesis of novel organic compounds with unique properties and potential applications.

科学的研究の応用

製薬研究:鎮痛剤開発

9-オキサ-1,4-ジアザスピロ[5.5]ウンデカン: 誘導体は、シグマ-1受容体(σ1R)とμオピオイド受容体(MOR)のデュアルリガンドとしての可能性が探求されています 。これらの化合物は、MORアゴニズムとσ1Rアンタゴニズムのバランスのとれたプロファイルを示しており、従来のオピオイドと比較して副作用の少ない鎮痛剤の開発に有望です。 例えば、ある誘導体は、オキシコドンと同等の強力な鎮痛効果を示しましたが、便秘が少ないため、より安全な疼痛管理の選択肢の可能性を示唆しています .

材料科学:有機合成

材料科学において、9-オキサ-1,4-ジアザスピロ[5.5]ウンデカンは、有機合成のための汎用性の高い足場として役立ちます。 そのスピロ環状構造は、抗癌剤のジテルペノイドアナログを含む複雑な有機化合物の合成に役立ちます 。 この化合物から得られるスピロ環状ケトンは、鈴木カップリングなどの反応を用いてさらに修飾され、潜在的な治療用途を持つ新規材料を生成することができます .

化学合成:リガンド設計

この化合物は、新しい化学エンティティを生成するためのリガンドとして、化学合成においても価値があります。 そのユニークな構造により、さまざまな受容体や酵素に結合できるリガンドの設計が可能になり、特定の標的プロファイルを持つ新薬の発見が促進されます .

分析化学:クロマトグラフィー

分析化学では、9-オキサ-1,4-ジアザスピロ[5.5]ウンデカンの誘導体は、クロマトグラフィーの固定相として使用できます。 それらのユニークな化学的特性は、複雑な混合物の分離や特定の化合物の精製に役立ち、クロマトグラフィー技術の能力を高める可能性があります .

神経科学:神経受容体研究

9-オキサ-1,4-ジアザスピロ[5.5]ウンデカン誘導体のμオピオイド受容体とシグマ-1受容体に対する二重の活性は、神経科学研究における貴重なツールとなっています。 それらは、これらの受容体の痛み知覚、依存性、およびその他の神経学的プロセスにおける役割を研究するために使用できます .

疼痛医学:より安全な鎮痛剤

9-オキサ-1,4-ジアザスピロ[5.5]ウンデカン誘導体に関する研究は、特に疼痛医学に関連しています。 μオピオイド受容体とシグマ-1受容体の両方を標的とすることで、これらの化合物は、オピオイド依存症のリスクや現在の疼痛薬に関連するその他の副作用を軽減できる、疼痛治療への新しいアプローチを提供します .

腫瘍学:抗癌剤合成

9-オキサ-1,4-ジアザスピロ[5.5]ウンデカンのスピロ環状構造は、抗癌剤の合成に使用されています。 ジテルペノイドアナログへのその組み込みは、癌細胞の増殖に関与する特定の経路を標的とする新しい治療法の作成に有望です .

創薬:受容体アンタゴニズム

最後に、創薬の分野では、9-オキサ-1,4-ジアザスピロ[5.5]ウンデカン誘導体が受容体アンタゴニストとして作用する能力が、受容体活性を調節できる薬物の開発に活用されています。 これは、特定の神経学的疾患など、受容体の過剰活動が関与する状態にとって重要です .

Safety and Hazards

生化学分析

Biochemical Properties

9-Oxa-1,4-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of this compound have been shown to act as dual ligands for the sigma-1 receptor and the μ-opioid receptor, indicating its potential in modulating pain and other neurological functions . The nature of these interactions often involves binding to specific receptor sites, leading to either activation or inhibition of the receptor’s activity.

Cellular Effects

The effects of 9-Oxa-1,4-diazaspiro[5.5]undecane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have been reported to exhibit potent analgesic activity by acting on the μ-opioid receptor, which plays a crucial role in pain signaling pathways . Additionally, its interaction with the sigma-1 receptor can affect various cellular processes, including calcium signaling and protein folding.

Molecular Mechanism

At the molecular level, 9-Oxa-1,4-diazaspiro[5.5]undecane exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist, depending on the target receptor. For instance, its dual activity on the sigma-1 receptor and the μ-opioid receptor involves binding to these receptors and modulating their activity, leading to changes in downstream signaling pathways . This can result in altered gene expression and enzyme activity, contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Oxa-1,4-diazaspiro[5.5]undecane can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, certain derivatives of this compound have demonstrated stability under specific conditions, while others may degrade over time, affecting their efficacy and potency . Long-term studies in vitro and in vivo are essential to understand the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of 9-Oxa-1,4-diazaspiro[5.5]undecane vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as analgesia, while higher doses could lead to toxic or adverse effects. For instance, studies on its derivatives have shown that they can provide potent analgesic activity at specific doses, but higher doses may result in side effects like constipation . Understanding the dosage-response relationship is crucial for optimizing its therapeutic potential.

Metabolic Pathways

9-Oxa-1,4-diazaspiro[5.5]undecane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, its metabolism may involve cytochrome P450 enzymes, which play a key role in the oxidative metabolism of many drugs . The effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 9-Oxa-1,4-diazaspiro[5.5]undecane within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, its interaction with the sigma-1 receptor can influence its localization and accumulation within specific cellular compartments . Understanding these mechanisms is essential for predicting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 9-Oxa-1,4-diazaspiro[5.5]undecane can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with the sigma-1 receptor, which is primarily located in the endoplasmic reticulum, can influence its localization and subsequent biological effects . Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

9-oxa-1,4-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTKNRKROIULHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725311 | |

| Record name | 9-Oxa-1,4-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303802-17-7 | |

| Record name | 9-Oxa-1,4-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

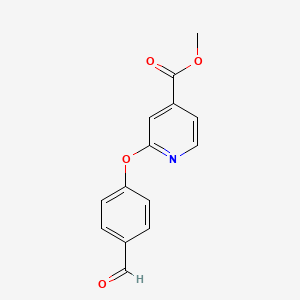

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)

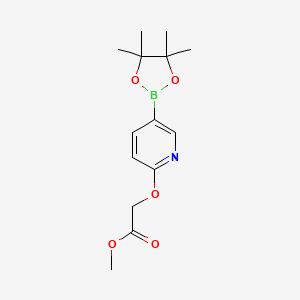

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)

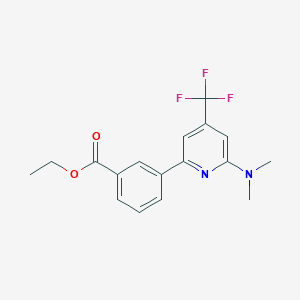

![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)

![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)

![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)

![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)